Methyl Varenicline, also known as 2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino [4,5-g]quinoxaline , is a derivative of Varenicline . Varenicline is a medication used for smoking cessation and for the treatment of dry eye disease . It is a nicotinic receptor partial agonist and a cholinergic agonist . When activated, this receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms associated with smoking cessation .
The molecular formula of Methyl Varenicline is C14H15N3 and its molecular weight is 225.289 . Varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .
Varenicline’s metabolism is limited (<10%). Most of the active compound is excreted by the kidneys (81%). A minor amount of varenicline is glucuronidated, oxidated, N-formylated, as well as conjugated to form a hexose .
Methyl Varenicline is a derivative of Varenicline, which is primarily known as a selective partial agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor. This compound is significant in the context of smoking cessation therapies, as it helps to reduce cravings and withdrawal symptoms associated with nicotine addiction. Methyl Varenicline has gained attention for its potential therapeutic applications and its role in pharmacological research.
Methyl Varenicline is classified under the category of benzazepines, which are a class of compounds that include various psychoactive substances. It is a synthetic compound derived from the natural alkaloid structure found in tobacco plants. The chemical structure of Methyl Varenicline includes modifications that enhance its pharmacological properties compared to its parent compound, Varenicline.
The synthesis of Methyl Varenicline typically involves several key steps that build upon the established methods for synthesizing Varenicline itself. The general synthetic route includes:
The synthesis processes are optimized for high purity and yield, often utilizing techniques such as high-performance liquid chromatography to isolate and purify the product. The processes have been refined to ensure that the final product meets pharmaceutical standards for purity and efficacy.
Methyl Varenicline has a complex molecular structure characterized by its bicyclic framework. The molecular formula can be represented as CHNO. The structural representation shows:
The molecular weight of Methyl Varenicline is approximately 215.28 g/mol. The precise arrangement of atoms can be depicted using various chemical drawing software, illustrating the stereochemistry that contributes to its biological activity.
Methyl Varenicline undergoes several key chemical reactions during its synthesis:
The reactions are generally monitored using chromatographic techniques to ensure that by-products are minimized and that high purity is achieved in the final product. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity.
Methyl Varenicline acts primarily as a partial agonist at the alpha-4 beta-2 nicotinic acetylcholine receptors in the brain. This mechanism involves:
Studies have shown that Methyl Varenicline exhibits a favorable pharmacokinetic profile, with rapid absorption and metabolism leading to effective receptor engagement within therapeutic timeframes.
Methyl Varenicline typically appears as a white to off-white crystalline powder. It has a melting point around 150 °C, indicating stability under standard storage conditions.
Relevant analyses such as high-performance liquid chromatography confirm these properties, ensuring compliance with pharmaceutical standards.
Methyl Varenicline is primarily used in research related to smoking cessation therapies. Its applications include:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: